(2,4-Dimethylphenyl) 4-chloronaphthalene-1-sulfonate
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Overview
Description
. This compound is characterized by the presence of a 2,4-dimethylphenyl group and a 4-chloronaphthalene-1-sulfonate group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylphenyl) 4-chloronaphthalene-1-sulfonate typically involves the reaction of 2,4-dimethylphenyl with 4-chloronaphthalene-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylphenyl) 4-chloronaphthalene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted naphthalene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Scientific Research Applications
(2,4-Dimethylphenyl) 4-chloronaphthalene-1-sulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various naphthalene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,4-Dimethylphenyl) 4-chloronaphthalene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, the compound may interact with cellular proteins and enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dimethylphenyl) 4-bromonaphthalene-1-sulfonate
- (2,4-Dimethylphenyl) 4-fluoronaphthalene-1-sulfonate
- (2,4-Dimethylphenyl) 4-iodonaphthalene-1-sulfonate
Uniqueness
(2,4-Dimethylphenyl) 4-chloronaphthalene-1-sulfonate is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and properties. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the combination of the 2,4-dimethylphenyl group and the 4-chloronaphthalene-1-sulfonate group provides a unique chemical structure that can be exploited for various scientific and industrial purposes.
Properties
IUPAC Name |
(2,4-dimethylphenyl) 4-chloronaphthalene-1-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3S/c1-12-7-9-17(13(2)11-12)22-23(20,21)18-10-8-16(19)14-5-3-4-6-15(14)18/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQYBMYMNIBMKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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